molecular formula C23H20N4O4 B2431059 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide CAS No. 1260950-11-5

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide

Cat. No.: B2431059
CAS No.: 1260950-11-5
M. Wt: 416.437
InChI Key: JOGZKLIPIKVPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide is an organic compound notable for its complex structure and versatile applications. Featuring multiple aromatic rings and a unique oxadiazole moiety, this compound is of significant interest in various fields, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-15(16-6-3-2-4-7-16)24-21(28)13-27-11-5-8-18(27)23-25-22(26-31-23)17-9-10-19-20(12-17)30-14-29-19/h2-12,15H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGZKLIPIKVPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide typically involves multi-step reactions starting from commercially available precursors. A common route includes the formation of the oxadiazole ring through a cyclization reaction involving a hydrazide and a nitrile, followed by coupling with a pyrrole derivative and subsequent acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods aim to maximize yield and purity while minimizing steps and reagents used. Optimized reaction conditions often involve the use of efficient catalysts and solvents under controlled temperatures. Large-scale synthesis might also include continuous flow techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions including:

  • Oxidation: It can be oxidized under specific conditions to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can modify the oxadiazole ring, potentially opening it or introducing other groups.

  • Substitution: Aromatic substitution reactions can modify the benzodioxol and phenylethyl components.

Common Reagents and Conditions

Common reagents include oxidizing agents like KMnO4, reducing agents such as LiAlH4, and nucleophiles for substitution reactions like alkoxides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products of these reactions are often derivatives with altered pharmacological properties or improved material characteristics, depending on the reaction performed.

Scientific Research Applications

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide has diverse applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Explored for its potential as a bioactive compound with possible antimicrobial or anticancer properties.

  • Medicine: Investigated for its potential therapeutic effects due to its unique structure that might interact with specific biological targets.

  • Industry: Utilized in the development of novel materials, including polymers and advanced coatings, due to its stability and reactivity.

Mechanism of Action

The exact mechanism of action depends on the context of its use:

  • Pharmacology: In biological systems, it may interact with specific enzymes or receptors, altering biological pathways. Its aromatic rings and functional groups allow it to fit into active sites of proteins, modifying their activity.

  • Material Science: In materials applications, its stability and reactivity contribute to the formation of durable and functional polymers or coatings.

Comparison with Similar Compounds

Compared to similar compounds, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide is unique due to its combination of the oxadiazole and benzodioxol rings.

List of Similar Compounds

  • 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide

  • 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-thiadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide

These compounds might differ in terms of additional functional groups or slight structural modifications, impacting their properties and applications.

Biological Activity

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to elucidate the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O3C_{17}H_{18}N_{4}O_{3}, with a molecular weight of approximately 342.35 g/mol. The structure includes a benzodioxole moiety, an oxadiazole ring, and a pyrrole unit, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and benzodioxole structures often exhibit significant antimicrobial properties. For example, studies have shown that derivatives of oxadiazoles can inhibit bacterial growth and possess antifungal activity. The specific compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting growth at certain concentrations.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
C. albicans18100

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been assessed using various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes findings from cytotoxicity assays:

Cell Line IC50 (µM) Mechanism of Action
HeLa25Apoptosis induction
MCF-730Caspase activation
A54920Cell cycle arrest

The proposed mechanism of action involves the interaction of the compound with specific cellular targets:

  • Enzymatic Inhibition : The oxadiazole moiety may inhibit enzymes involved in DNA replication or repair.
  • Receptor Modulation : The compound could bind to certain receptors affecting signal transduction pathways.
  • Oxidative Stress Induction : It may also increase reactive oxygen species (ROS) levels leading to oxidative stress in cancer cells.

Case Studies

Several case studies have focused on the biological activity of similar compounds. One notable study investigated the effects of a related benzodioxole derivative on neuroblastoma cells, resulting in decreased cell viability and increased apoptosis markers. This suggests that compounds with similar structures may share common mechanisms leading to anticancer effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.